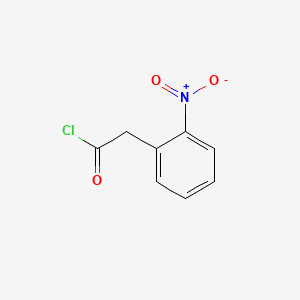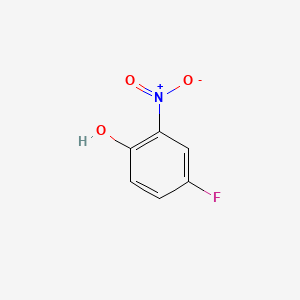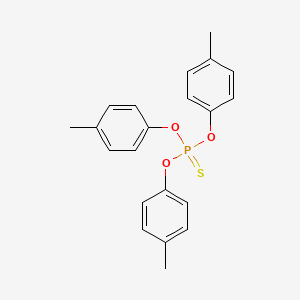
o-Nitrophenylacetyl chloride
概要
説明
o-Nitrophenylacetyl chloride is a chemical compound that is not directly discussed in the provided papers. However, related compounds and functionalities are mentioned, such as the o-nitrophenyl group, which is used as a protecting group with latent activation potential in the synthesis of glycosides . The o-nitrophenyl group's stability under common synthetic conditions and its ability to be activated for displacement reactions is of particular interest in the context of o-nitrophenylacetyl chloride, as it may share similar properties.
Synthesis Analysis
The synthesis of related nitrophenyl compounds involves various methods. For instance, N-nitroimidoyl chlorides, which share the nitro and chloride functionalities with o-nitrophenylacetyl chloride, are synthesized by reacting O2N—N=C(R)SMe with SO2Cl2 . This method could potentially be adapted for the synthesis of o-nitrophenylacetyl chloride by choosing appropriate starting materials and reaction conditions. Additionally, o-nitrophenylacetic acids, which are structurally similar to o-nitrophenylacetyl chloride, are synthesized through a condensation reaction followed by hydrolysis, oxidation, and acidation .
Molecular Structure Analysis
The molecular structure of compounds related to o-nitrophenylacetyl chloride has been studied using X-ray diffraction and quantum chemical methods. For example, in the molecule O2N—N=C(Phth)Cl, the C=N—N and NO2 groups are orthogonal to each other . This structural information is relevant as it provides insight into the possible conformational preferences of o-nitrophenylacetyl chloride, which may also exhibit orthogonality between its functional groups due to steric and electronic factors.
Chemical Reactions Analysis
Chemical reactions involving the o-nitrophenyl group include its use as a protecting group for glycosidic positions, which can be activated for displacement by an alcohol using zinc chloride as a catalyst . This suggests that o-nitrophenylacetyl chloride could potentially undergo similar activation and displacement reactions, given the presence of the o-nitrophenyl moiety. Furthermore, the o-nitrophenylacetic acids can be converted to o-halophenylacetic acids through a series of reactions including reduction, diazonation, and halogen substitution , indicating that o-nitrophenylacetyl chloride might also be amenable to such transformations.
Physical and Chemical Properties Analysis
While the physical and chemical properties of o-nitrophenylacetyl chloride are not directly reported in the provided papers, the properties of similar compounds can offer some insights. For example, the polymeric nitrophenylsulfenyl chloride used as an amino protecting reagent in peptide synthesis is insoluble and can be selectively removed with mild acid treatment . This suggests that o-nitrophenylacetyl chloride might also have specific solubility characteristics and reactivity towards acids, which could be relevant for its handling and use in chemical synthesis.
科学的研究の応用
1. Formation of Nitrating and Chlorinating Species
o-Nitrophenylacetyl chloride plays a role in the formation of reactive intermediates capable of nitrating phenolic substrates. This process is significant in understanding protein modifications and tissue injuries in vivo, offering insights into inflammation-mediated protein modification mechanisms (Eiserich et al., 1996).
将来の方向性
作用機序
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that 2-(2-nitrophenyl)acetyl chloride may also interact with various biological targets.
Mode of Action
The alcohol is esterified with the compound, proceeding through the acid chloride or acid anhydride . This suggests that 2-(2-nitrophenyl)acetyl chloride might interact with its targets in a similar manner.
Biochemical Pathways
A related compound, 2-chloro-4-nitrophenol, is known to be degraded via the 1,2,4-benzenetriol pathway in certain bacteria . It’s possible that 2-(2-nitrophenyl)acetyl chloride might affect similar biochemical pathways.
Result of Action
Similar compounds have shown promising antimicrobial and antiproliferative activities , suggesting that 2-(2-nitrophenyl)acetyl chloride might have similar effects.
特性
IUPAC Name |
2-(2-nitrophenyl)acetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO3/c9-8(11)5-6-3-1-2-4-7(6)10(12)13/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKTDBYAOZVFUNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30177299 | |
| Record name | 2-Nitrobenzeneacetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30177299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
o-Nitrophenylacetyl chloride | |
CAS RN |
22751-23-1 | |
| Record name | 2-Nitrobenzeneacetyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022751231 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | o-Nitrophenylacetyl chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125195 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Nitrobenzeneacetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30177299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary reaction explored in these research papers involving o-Nitrophenylacetyl chloride?
A1: The research papers primarily focus on utilizing o-Nitrophenylacetyl chloride as a reagent in amide synthesis. Specifically, it reacts with N-hydroxy-N-substituted benzamides to produce novel benzamide derivatives. [, ] These reactions are typically carried out in the presence of a base and an appropriate solvent like dichloromethane.
Q2: What spectroscopic techniques are commonly employed to characterize the products derived from reactions using o-Nitrophenylacetyl chloride?
A2: The research emphasizes the use of Nuclear Magnetic Resonance (NMR) spectroscopy, both ¹H NMR and ¹³C NMR, to confirm the structures of the synthesized compounds. [, ] Infrared (IR) spectroscopy is also frequently used to identify characteristic functional groups. Additionally, High-Resolution Mass Spectrometry (HRMS) provides accurate mass measurements for further structural confirmation. []
Q3: Beyond amide synthesis, what other applications of o-Nitrophenylacetyl chloride are highlighted in the research?
A3: One study showcases the use of o-Nitrophenylacetyl chloride in a multi-step synthesis of dl-Anonaine, a methylenedioxy-aporphine alkaloid. [] This synthesis involves reacting o-Nitrophenylacetyl chloride with β-3,4-methylenedioxy-phenylethylamine, followed by a series of cyclization and reduction steps. This highlights the versatility of o-Nitrophenylacetyl chloride as a building block in complex organic synthesis.
Q4: What insights does the research provide regarding the stability or reactivity of o-Nitrophenylacetyl chloride?
A4: While the provided research focuses primarily on product characterization, one study indirectly suggests the reactivity of o-Nitrophenylacetyl chloride by converting it to 2-(2-nitrophenyl)-1-phenylethanone using benzene and aluminum chloride under ultrasonic irradiation. [] This indicates potential sensitivity to specific reaction conditions and the need for controlled environments.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















